An In-depth Technical Guide to the Chemical Properties of 5,8-Dichloropyrido[2,3-d]pyridazine
An In-depth Technical Guide to the Chemical Properties of 5,8-Dichloropyrido[2,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5,8-Dichloropyrido[2,3-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science.
Core Chemical Properties
5,8-Dichloropyrido[2,3-d]pyridazine is a chlorinated heterocyclic compound belonging to the pyridopyridazine class. Its core structure is a fusion of pyridine and pyridazine rings. The presence of two chlorine atoms makes it a versatile intermediate for further chemical modifications.
Physicochemical and Structural Data
The key identifying and physical properties of 5,8-Dichloropyrido[2,3-d]pyridazine are summarized in the table below. These computed and experimental values are essential for its identification, handling, and use in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | 5,8-dichloropyrido[2,3-d]pyridazine | [1] |
| CAS Number | 703-33-3 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₃Cl₂N₃ | [1][3][4][5][6][8] |
| Molecular Weight | 200.02 g/mol | [1][4][5][6][7] |
| Monoisotopic Mass | 198.9704025 Da | [1][8] |
| Melting Point | 169 °C | [3][4] |
| Boiling Point (Predicted) | 419.5 ± 40.0 °C | [4] |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | -0.19 ± 0.30 | [4] |
| InChI | InChI=1S/C7H3Cl2N3/c8-6-4-2-1-3-10-5(4)7(9)12-11-6/h1-3H | [1] |
| InChIKey | QNGKPMNRSDSBMD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC2=C(C(=NN=C2Cl)Cl)N=C1 | [1][6][8] |
| Synonyms | 5,8-Dichloropyrido(2,3-d)pyridazine, 1,4-Dichloro-5-azaphthalazine, NSC 131225 | [3][4][7] |
Spectral Data
While detailed spectral analyses for 5,8-Dichloropyrido[2,3-d]pyridazine are not extensively published, predicted mass spectrometry data and spectral information for its derivatives provide insight into its structural characterization.
Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in its identification in mass spectrometry analyses.[8] For example, the predicted CCS for the [M+H]⁺ adduct (m/z 199.97768) is 133.4 Ų.[8]
NMR and IR Spectroscopy: Spectroscopic data for derivatives of 5,8-Dichloropyrido[2,3-d]pyridazine have been reported. For instance, in a series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives, ¹H NMR spectra displayed a characteristic singlet peak for the NH-pyridazine proton between δ 11.70-13.0 ppm, and the ¹³C-NMR spectrum showed a signal for the C=O of the pyridazine ring at δ 158 ppm.[9] The IR spectra of these derivatives showed N-H stretching in the range of 3070-3500 cm⁻¹ and aromatic C-N stretching between 1540-1680 cm⁻¹.[9]
Synthesis and Experimental Protocols
5,8-Dichloropyrido[2,3-d]pyridazine can be synthesized from pyridine dicarboxylic acid through a multi-step process.[9] The key final step involves the chlorination of a di-one precursor.
Protocol 1: Synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (Precursor)[9]
-
Reactant: Furo[3,4-b]pyridine-5,7-dione.
-
Reagent: Hydrazine hydrate (32 g).
-
Procedure: Add hydrazine hydrate dropwise to Furo[3,4-b]pyridine-5,7-dione under open conditions.
-
Reaction Conditions: Reflux the mixture at 95°C for 3 hours.
-
Product: The reaction yields 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione as a white amorphous solid.
-
Yield: 85%.
-
Characterization:
-
Melting Point: 160.0-190.0°C.
-
¹H NMR (DMSO, 400 MHz): δ 13.13 (2H, s, NH), 9.20 (1H, m, J=30.5 Hz, H-2), 8.61 (1H, q, J=8.0 Hz, H-4), 8.40 (1H, q, J=9.6, H-3).
-
¹³C NMR (DMSO, 300 MHz): δ 158.82 (C-8), 154.0 (C-5), 149.3 (C-2), 143.1 (C-9), 135.0 (C-4), 125.9 (C-3), 124.9 (C-10).
-
Protocol 2: Synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine[9]
-
Starting Material: 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure: The starting material is refluxed with phosphorus oxychloride.
-
Product: 5,8-Dichloropyrido[2,3-d]pyridazine. (Note: Detailed reaction times, work-up, and purification procedures are not specified in the cited literature but would typically involve quenching the excess POCl₃ with ice, followed by extraction and chromatographic purification.)
Reactivity and Potential Applications in Drug Development
The two chlorine atoms at the 5 and 8 positions of the pyridopyridazine ring are susceptible to nucleophilic substitution, making this compound a valuable scaffold for combinatorial chemistry and the synthesis of diverse derivatives.
Derivatives of the pyrido[2,3-d]pyridazine core have demonstrated significant pharmacological activities. This suggests that 5,8-Dichloropyrido[2,3-d]pyridazine is a key starting material for developing novel therapeutic agents.
-
Anticonvulsant Activity: A series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives synthesized from the title compound showed potent anticonvulsant activity in Maximal Electroshock (MES) and subcutaneous-pentylenetetrazole (sc-PTZ) screens.[9]
-
Anti-inflammatory Activity: Several synthesized derivatives also exhibited good anti-inflammatory activity when compared against the standard drug Indomethacin.[9] A separate study on novel pyrido[2,3-d]pyridazine-2,8-dione derivatives identified compounds with significant anti-inflammatory properties, with one derivative showing promise as a dual inhibitor of COX-1 and COX-2 enzymes.[10][11]
-
Cancer Therapy: While distinct from the pyridopyridazine core, the related pyrido[2,3-d]pyrimidine scaffold is associated with a wide range of biological activities, including applications as anticancer agents, particularly as inhibitors of tyrosine kinases like EGFR.[12][13] This highlights the general potential of fused pyridine-based heterocyclic systems in oncology drug discovery.
Safety and Hazards
Based on GHS classifications, 5,8-Dichloropyrido[2,3-d]pyridazine is considered a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. 5,8-Dichloropyrido[2,3-d]pyridazine | C7H3Cl2N3 | CID 279915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 5,8-dichloropyrido[2,3-d]pyridazine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. jiehuapharma.com [jiehuapharma.com]
- 6. 5,8-DICHLOROPYRIDO[2,3-D]PYRIDAZINE | CAS 703-33-3 [matrix-fine-chemicals.com]
- 7. 5,8-dichloropyrido[2,3-d]pyridazine - CAS:703-33-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - 5,8-dichloropyrido[2,3-d]pyridazine (C7H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 9. jocpr.com [jocpr.com]
- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
